molecular formula C7H16N2O2 B14417057 N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide CAS No. 82154-70-9

N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide

Cat. No.: B14417057
CAS No.: 82154-70-9
M. Wt: 160.21 g/mol
InChI Key: GWVQHWBSTSBMDB-UHFFFAOYSA-N
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Description

N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide group (-CONH-) linked to a hydroxyethyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide typically involves the reaction of 2-aminoethanol with propanoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired amide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the amide group results in the formation of an amine .

Scientific Research Applications

N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide involves its interaction with specific molecular targets. The hydroxyethyl and aminoethyl groups can form hydrogen bonds with target molecules, facilitating binding and subsequent biological activity. The compound may also participate in coordination chemistry, forming stable complexes with metal ions, which can influence its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2-Hydroxyethyl)amino]ethyl}dodecanamide
  • N-{2-[(2-Hydroxyethyl)amino]ethyl}octadecanamide
  • N-{2-[(2-Hydroxyethyl)amino]ethyl}ethylenediamine

Uniqueness

N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a shorter carbon chain, which can influence its solubility and reactivity. Additionally, the presence of both hydroxyethyl and aminoethyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

82154-70-9

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]propanamide

InChI

InChI=1S/C7H16N2O2/c1-2-7(11)9-4-3-8-5-6-10/h8,10H,2-6H2,1H3,(H,9,11)

InChI Key

GWVQHWBSTSBMDB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCNCCO

Origin of Product

United States

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